(S)-1-N-Cbz-3-formyl-pyrrolidine
Overview
Description
(S)-1-N-Cbz-3-formyl-pyrrolidine is a chiral compound that is part of a class of organic molecules known as pyrrolidines. These compounds are characterized by a five-membered ring containing one nitrogen atom. The prefix "(S)" indicates that this compound has a specific stereochemistry, being the S-enantiomer, which refers to the spatial arrangement of the atoms around the chiral center. The N-Cbz group, also known as the carbobenzyloxy group, is a common protecting group in organic synthesis used to protect amines.
Synthesis Analysis
The synthesis of related compounds has been demonstrated in the literature. For example, the synthesis of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was achieved from Cbz-l-proline through a two-step process . Although not the exact compound , this provides insight into the synthetic strategies that might be employed for the synthesis of (S)-1-N-Cbz-3-formyl-pyrrolidine, such as starting from a proline derivative and introducing the formyl group at the appropriate step.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as NMR, MS, and single-crystal X-ray diffraction . For instance, the absolute configuration of the chiral center in (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide was determined to be S, and the crystal structure was elucidated, showing the compound crystallizes in the monoclinic space group with specific unit cell dimensions . This information is crucial for understanding the three-dimensional arrangement of atoms in (S)-1-N-Cbz-3-formyl-pyrrolidine and can influence its reactivity and physical properties.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be complex due to the presence of multiple reactive sites. For example, the conversion of N-CBZ-3-fluoropyrrolidine-3-methanol to a different compound involved several steps, including protection/deprotection of functional groups, oxidation, and amide formation . These reactions are indicative of the types of chemical transformations that (S)-1-N-Cbz-3-formyl-pyrrolidine might undergo, such as selective oxidation or amide bond formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of hydrogen bonds in the crystal structure of (S)-N-(2-Hydroxyphenyl)pyrrolidine-2-carboxamide contributes to the formation of a one-dimensional network, which can affect the compound's solubility and melting point . Similarly, the physical and chemical properties of (S)-1-N-Cbz-3-formyl-pyrrolidine would be expected to be influenced by its functional groups and stereochemistry, affecting its behavior in different environments and reactions.
Scientific Research Applications
The compound (S)-1-N-Cbz-3-formyl-pyrrolidine serves as a versatile scaffold in the development of novel biologically active compounds within the realm of drug discovery. Its significance is highlighted by the broader context of pyrrolidine-based research, which has shown that the pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized by medicinal chemists. This is primarily due to its ability to efficiently explore the pharmacophore space, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through non-planarity, a phenomenon known as “pseudorotation” (Li Petri et al., 2021). The pyrrolidine structure is integral to the development of bioactive molecules with target selectivity, encompassing derivatives like pyrrolizines, pyrrolidine-2-one, and prolinol. The review by Li Petri et al. (2021) delves into the synthesis strategies, reaction conditions, and the significant influence of stereoisomers and spatial orientation of substituents on the biological profile of drug candidates, guiding the design of new compounds with varied biological profiles.
Moreover, matrix metalloproteinases (MMPs), crucial for various physiological and pathological processes, have been targeted using pyrrolidine scaffold-based inhibitors. These inhibitors, including sulfonamide pyrrolidine derivatives, proline-containing peptidomimetics, and acyl pyrrolidine derivatives, have demonstrated low nanomolar activity for certain MMP subclasses. This underscores the pyrrolidine ring as an excellent scaffold for designing MMP inhibitors, highlighting the scaffold's utility in developing potential therapeutics for neoplastic, rheumatic, and cardiovascular diseases (Cheng et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
benzyl (3S)-3-formylpyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-9-12-6-7-14(8-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,9,12H,6-8,10H2/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPSCBPOCONUDM-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1C=O)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364045 | |
Record name | (S)-1-N-Cbz-3-formyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-N-Cbz-3-formyl-pyrrolidine | |
CAS RN |
1212307-91-9 | |
Record name | Phenylmethyl (3S)-3-formyl-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1212307-91-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-1-N-Cbz-3-formyl-pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70364045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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